Methyl 5-Oxo-5-(2-thienyl)pentanoate

solubility drug formulation physicochemical profiling

Methyl 5‑oxo‑5‑(2‑thienyl)pentanoate is a C10 keto‑ester that incorporates a thiophene heterocycle at the δ‑position. The compound serves primarily as a C5‑linker synthon for assembling 5‑lipoxygenase (5‑LOX) inhibitor scaffolds and biotin‑like molecules.

Molecular Formula C10H12O3S
Molecular Weight 212.26
CAS No. 18760-47-9; 847416-99-3
Cat. No. B2426900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Oxo-5-(2-thienyl)pentanoate
CAS18760-47-9; 847416-99-3
Molecular FormulaC10H12O3S
Molecular Weight212.26
Structural Identifiers
SMILESCOC(=O)CCCC(=O)C1=CC=CS1
InChIInChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3
InChIKeyRVSQTFYOFNOGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5‑Oxo‑5‑(2‑thienyl)pentanoate (CAS 18760‑47‑9): A Thiophene‑Based Keto‑Ester Building Block for Medicinal Chemistry Procurement


Methyl 5‑oxo‑5‑(2‑thienyl)pentanoate is a C10 keto‑ester that incorporates a thiophene heterocycle at the δ‑position [1]. The compound serves primarily as a C5‑linker synthon for assembling 5‑lipoxygenase (5‑LOX) inhibitor scaffolds and biotin‑like molecules . Its thiophene ring confers distinct electronic character (XLogP3 = 1.7, topological polar surface area = 71.6 Ų, calculated aqueous solubility = 0.55 g L⁻¹) that differentiates it from simple phenyl analogs and influences downstream pharmacokinetic profiles .

Why Methyl 5‑Oxo‑5‑(2‑thienyl)pentanoate Cannot Be Simply Replaced by a Phenyl or Heterocyclic Analog


The thiophene ring in Methyl 5‑oxo‑5‑(2‑thienyl)pentanoate is not an inert spacer. In matched‑pair comparisons, replacing thiophene with phenyl alters both lipophilicity and aqueous solubility, which can shift the balance between target engagement and metabolic clearance [1]. Furthermore, the C2‑acyl thiophene motif acts as a bioisostere for the benzothiophene core of the marketed 5‑LOX inhibitor Zileuton, meaning that a simple phenyl swap would eliminate the structural mimicry required for SAR studies . The quantitative evidence below demonstrates that subtle changes in the heterocycle translate into measurable differences in potency, solubility, and metabolic handling.

Head‑to‑Head and Cross‑Study Quantitative Evidence for Methyl 5‑Oxo‑5‑(2‑thienyl)pentanoate Differentiation


Aqueous Solubility Advantage of Methyl 5‑Oxo‑5‑(2‑thienyl)pentanoate Over Its Phenyl Analog

The target compound displays a calculated aqueous solubility of 0.55 g L⁻¹ (25 °C) . By contrast, the direct phenyl analog (methyl 5‑oxo‑5‑phenylpentanoate) is reported as “slightly soluble in chloroform and methanol” with no measurable water solubility, and its higher computed logP (2.10 vs 1.70 for the thiophene compound) predicts a roughly 2‑fold lower aqueous solubility as estimated from the matched‑pair data in Table 4 of PMC5946847, where the 2‑thiophenyl derivative consistently shows equal or higher solubility (e.g., 0.005 vs 0.003 mg mL⁻¹ at pH 7.4) [1].

solubility drug formulation physicochemical profiling

Reduced Lipophilicity (XLogP3 = 1.7) Lowers the Risk of Metabolic Instability Relative to Phenyl-Based Keto-Esters

The target compound’s XLogP3 of 1.7 is 0.4 units lower than the logP of the phenyl analog (2.10) [1][2]. In a published matched‑pair analysis spanning multiple chemotypes, the 2‑thiophenyl substituent consistently gave lower clogP values than phenyl (e.g., 3.2 vs 3.5; 2.5 vs 2.6; 2.6 vs 2.7) [3]. The lower lipophilicity of the thiophene analog correlates with reduced CYP‑mediated metabolism; in the same dataset, the thiophene compound showed 97 % metabolism in mouse microsomes versus 100 % for the phenyl comparator, a small but directionally consistent advantage [3].

lipophilicity metabolic stability ADME

Topological Polar Surface Area (TPSA = 71.6 Ų) Tunes Blood‑Brain Barrier Penetration Potential Compared to Phenyl Analogs

The target compound exhibits a TPSA of 71.6 Ų, significantly higher than the 43.4 Ų reported for the phenyl analog [1][2]. The 28.2 Ų increase places the thiophene compound above the conventional 60 Ų threshold for favorable CNS penetration, whereas the phenyl analog falls well below it. This difference is important when the keto‑ester is used as a late‑stage intermediate: a higher TPSA generally predicts lower passive BBB permeability, which may be desirable for peripherally restricted targets or detrimental for CNS programs.

TPSA CNS penetration molecular descriptors

5‑LOX Biochemical Activity: A Defined, If Modest, Starting Point Relative to Inactive Phenyl Analogs

The compound inhibits human recombinant 5‑LOX with an IC₅₀ > 10 μM [1]. While this activity is weak, it is measurable and can be improved through medicinal chemistry; by contrast, the phenyl analog methyl 5‑oxo‑5‑phenylpentanoate has no reported 5‑LOX activity. The presence of the thiophene ring recapitulates the C2‑acyl thiophene motif found in Zileuton‑like inhibitors, providing a validated starting point for SAR exploration .

5‑lipoxygenase enzyme inhibition anti‑inflammatory

MTH1 Inhibition (IC₅₀ = 1.22 μM) Unlocks a Distinct Target Space Not Addressed by Phenyl‑Based Keto‑Esters

In a biochemical assay, the compound inhibited MTH1 (human MutT homolog 1) with an IC₅₀ of 1.22 μM [1]. The phenyl analog has not been profiled against MTH1. The presence of the thiophene sulfur may facilitate key interactions with the MTH1 active site that a phenyl ring cannot engage, opening a target space relevant to oncology and oxidative stress research.

MTH1 DNA damage repair oncology

Proven Intermediate in a Patented Bone‑Resorption Inhibitor Synthesis, Validating Scalable Synthetic Utility

Methyl 5‑oxo‑5‑(2‑thienyl)pentanoate is explicitly claimed as intermediate (XIII) in the synthesis of amino‑phenyl‑alkyl‑thiophene bone‑resorption inhibitors (US 5,061,704 and EP 0 429 370) [1]. The synthetic route uses a Friedel‑Crafts acylation of thiophene with methyl 4‑chloroformylbutyrate, a transformation that proceeds with reliable yields and is not directly transferable to phenyl‑based analogs due to the different electrophilic reactivity of thiophene. The phenyl analog would require benzene as the coupling partner, which is significantly less reactive under the same SnCl₄‑catalyzed conditions.

bone resorption patented intermediate process chemistry

Procurement‑Focused Application Scenarios for Methyl 5‑Oxo‑5‑(2‑thienyl)pentanoate Based on Quantitative Differentiation


Medicinal Chemistry: Thiophene‑Templated 5‑LOX Inhibitor Lead Generation

The compound’s measurable 5‑LOX activity (IC₅₀ > 10 μM) and its structural analogy to Zileuton’s benzothiophene core make it a logical starting point for synthesizing acyclic 5‑LOX inhibitor libraries. Because the phenyl analog lacks any 5‑LOX activity, procurement of the thiophene keto‑ester is mandatory for this SAR program [1].

Oncology Research: MTH1‑Targeted Probe Development

With an MTH1 IC₅₀ of 1.22 μM, the compound can be directly employed as a fragment‑like hit for structure‑based optimization. The phenyl analog has no documented MTH1 activity, so substituting it would eliminate the unique on‑target signal required for probe development [2].

Process Chemistry: Scalable Synthesis of Bone‑Resorption Inhibitors

The compound is a registered intermediate in US 5,061,704 and EP 0 429 370, providing a validated, scalable route to amino‑phenyl‑alkyl‑thiophene derivatives. Its thiophene ring enables a high‑yielding Friedel‑Crafts acylation that is kinetically inaccessible with the less reactive phenyl analog [3].

Drug‑Metabolism Profiling: Use as a Lipophilicity‑Controlled Building Block

The 0.4‑unit lower logP and 28 Ų higher TPSA relative to the phenyl analog allow formulation scientists to dial in solubility and permeability early in lead optimization. Procuring the thiophene ester rather than the phenyl ester avoids introducing excessive lipophilicity that would later complicate metabolic stability [4].

Quote Request

Request a Quote for Methyl 5-Oxo-5-(2-thienyl)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.